Boc-D-2,4,5-trifluorophenylalanine

Übersicht

Beschreibung

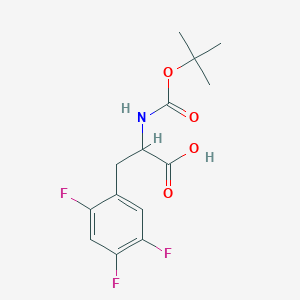

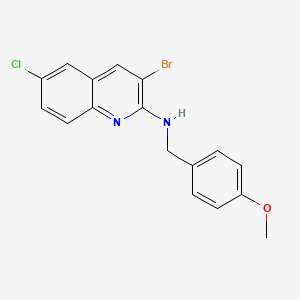

Boc-D-2,4,5-Trifluorophenylalanine is a derivative of phenylalanine, which is commonly used in the field of solid phase synthesis and peptide synthesis . It has a molecular formula of C14H16F3NO4 and a molecular weight of 319.28 .

Synthesis Analysis

There are several chemo-enzymatic routes described for the synthesis of a fluorinated D-phenylalanine derivative, which is a precursor of the antidiabetic drug sitagliptin . These routes start from the same aldehyde precursor and involve at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Molecular Structure Analysis

The molecular structure of this compound consists of a phenylalanine core with three fluorine atoms on its aromatic ring . The molecule also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H16F3NO4 and a molecular weight of 319.28 . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Advancements in Boron-Containing Compounds

Boron-containing compounds (BCCs) have seen increased utilization in medicinal chemistry, including as antibiotics, chemotherapeutic agents, and in the modification of known drugs to improve their efficacy and binding to target receptors (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014). The structural versatility of BCCs allows for their application across various therapeutic areas, highlighting the potential for Boc-D-2,4,5-trifluorophenylalanine in similar medicinal roles.

Drug Delivery Systems for Cancer Therapy

The development of drug delivery systems (DDS) for cancer therapy, such as boron neutron capture therapy (BNCT), illustrates the importance of precise chemical engineering in therapeutic applications. BNCT relies on the delivery of boron compounds to cancer cells, followed by neutron irradiation to induce cell destruction (Yanagië et al., 2008). This approach emphasizes the significance of chemical modifications, such as those possible with this compound, for enhancing therapeutic efficacy and selectivity.

Biosensors for Amino Acids

Biosensors designed for the detection of amino acids demonstrate the utility of chemically modified compounds in diagnostics and research. These sensors utilize specific interactions with amino acids to provide rapid, accurate measurements, which are crucial for both clinical diagnostics and biochemical studies (Rosini, D’Antona, & Pollegioni, 2020). The application of this compound in such biosensors could potentially enhance their specificity and sensitivity.

Safety and Hazards

Zukünftige Richtungen

Fluorinated phenylalanines, such as Boc-D-2,4,5-Trifluorophenylalanine, have had considerable industrial and pharmaceutical applications over the last few decades . They have been expanded to play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET . The introduction of fluorine into phenylalanine can modulate various properties of the analogue, making it a promising area for future research .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWHJNNFVISGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

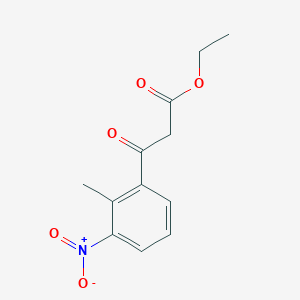

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)